2-(4-Acetylpiperazin-1-yl)propanoic acid
Description
2-(4-Acetylpiperazin-1-yl)propanoic acid is a piperazine derivative featuring an acetyl group at the 4-position of the piperazine ring and a propanoic acid substituent at the 2-position. The acetyl group enhances polarity and may influence metabolic stability, while the propanoic acid moiety contributes to hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-7(9(13)14)10-3-5-11(6-4-10)8(2)12/h7H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
KCMAWQZHESNIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(4-Acetylpiperazin-1-yl)propanoic Acid (CAS 705941-78-2)
- Structural Difference: The propanoic acid group is attached at the 3-position of the piperazine ring instead of the 2-position .
- For instance, the distance between the acetyl and carboxylic acid groups may influence hydrogen-bonding networks.
2-(4-Methylpiperidin-1-yl)propanoic Acid (CAS 915920-16-0)
- Structural Difference : Replaces the piperazine ring with a piperidine (saturated six-membered ring with one nitrogen) and substitutes the acetyl group with a methyl group .
- Implications :
- Reduced Basicity : Piperidine lacks the second nitrogen atom in piperazine, decreasing its basicity and altering solubility.
- Steric Effects : The methyl group is smaller than acetyl, reducing steric hindrance but also eliminating the acetyl’s electron-withdrawing effects.
- Synthetic Relevance : Piperidine analogs are common in drug design for optimizing lipophilicity and bioavailability .
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester
- Structural Differences: A 4-chlorophenyl group replaces the acetyl substituent. The propanoic acid is esterified as an ethyl ester and includes a methyl branch .
- Prodrug Strategy: The ethyl ester likely serves as a prodrug, improving oral absorption before hydrolysis to the active acid form.
- Synthesis : Synthesized via N-alkylation of 4-(4-chlorophenyl)piperazine, a method applicable to other piperazine derivatives .
3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS 1185303-69-8)
- Structural Differences :
- Implications :
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